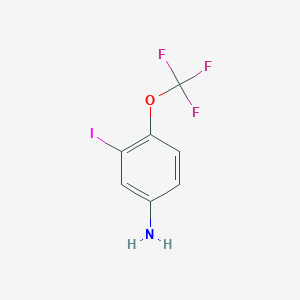

3-Iodo-4-(trifluoromethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

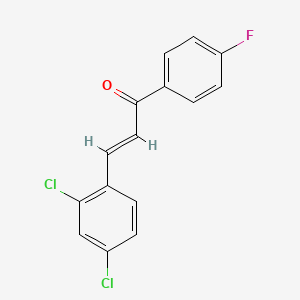

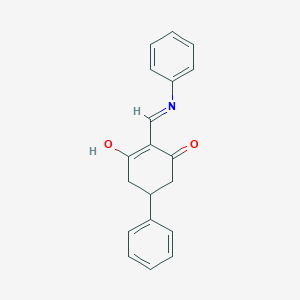

3-Iodo-4-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 1365969-58-9 . It has a molecular weight of 303.02 and its IUPAC name is 3-iodo-4-(trifluoromethoxy)aniline . It is a solid substance stored at 4°C, protected from light .

Molecular Structure Analysis

The InChI code for 3-Iodo-4-(trifluoromethoxy)aniline is1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Iodo-4-(trifluoromethoxy)aniline is a solid substance . It is stored at 4°C, protected from light .Aplicaciones Científicas De Investigación

Conformational Studies

A study focused on the conformation of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, revealing that in the solid state, the trifluoromethoxy group is nearly perpendicular to the arene ring and the amino group is eclipsed by a chromium carbonyl bond. This conformation is also found in solution, indicating structural stability (Rose-munch et al., 1994).

Functionalization and Synthesis

Research on trifluoromethoxy-substituted anilines, including 3-Iodo-4-(trifluoromethoxy)aniline, demonstrates their ability to undergo hydrogen/lithium permutation ("metalation") with optional site selectivity. This is key for the structural elaboration of such compounds (Leroux, Castagnetti, & Schlosser, 2003).

Synthesis Protocols

A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, including 3-Iodo-4-(trifluoromethoxy)aniline, has been reported. This protocol is significant for the facile synthesis of compounds with desired pharmacological and biological properties (Feng & Ngai, 2016).

Liquid Crystals and Materials Science

Studies have synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethoxy derivatives. These exhibit stable smectic B and A phases, contributing to the field of liquid crystals and materials science (Miyajima et al., 1995).

Crystal Structure Analysis

A comparative study of the crystal structures of various 4-substituted anilines, including iodo derivatives, was conducted. This study sheds light on the role of different substituents in crystal structures, contributing to our understanding of molecular interactions (Dey et al., 2003).

Synthesis of Agrochemical Intermediates

An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, a significant agrochemical intermediate derived from 4-trifluoromethoxy aniline, was described. This highlights its industrial relevance (Zhi-yuan, 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Direcciones Futuras

While specific future directions for 3-Iodo-4-(trifluoromethoxy)aniline are not mentioned in the search results, it’s worth noting that there has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . This suggests potential future research and development in this area.

Propiedades

IUPAC Name |

3-iodo-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKATTYNFWRWDDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(trifluoromethoxy)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2445179.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2445182.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2445183.png)

![2-(3-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2445190.png)

![3-(4-Fluorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2445194.png)

![N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2445195.png)